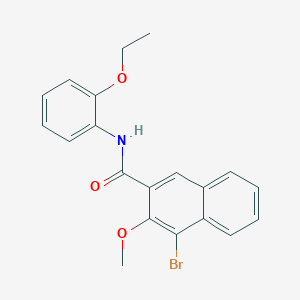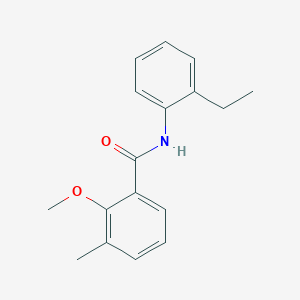![molecular formula C19H12ClN5OS2 B244023 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Mécanisme D'action
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide exerts its effects by selectively inhibiting the TLR4 signaling pathway. TLR4 is a transmembrane receptor that plays a critical role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide binds to the intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, such as MyD88 and TRIF, which are essential for downstream signaling.
Biochemical and Physiological Effects:
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. In sepsis, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide reduces the production of pro-inflammatory cytokines and improves survival rates in animal models. In cancer, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide induces apoptosis and inhibits the growth and proliferation of cancer cells. In autoimmune disorders, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide regulates the immune response by suppressing the production of autoantibodies and reducing the infiltration of immune cells into the affected tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of TLR4 signaling, making it an ideal tool for studying the role of TLR4 in various diseases. However, the use of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments has some limitations. For example, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide may have off-target effects on other signaling pathways, and its effects may vary depending on the cell type and experimental conditions. Additionally, the high cost of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide may limit its use in some research settings.
Orientations Futures
There are several future directions for the research on 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide. One potential application is the development of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide-based therapies for sepsis and other inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-cancer effects of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide, which could lead to the development of novel cancer therapies. Additionally, the use of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide in combination with other drugs or immunotherapies could enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, which is then coupled with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline. The resulting product is then subjected to further reactions to obtain 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide in its pure form. The synthesis of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby reducing the severity of the disease. In cancer, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the activation of NF-κB signaling. In autoimmune disorders, 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been shown to regulate the immune response by suppressing the production of autoantibodies and reducing the infiltration of immune cells into the affected tissues.
Propriétés
Formule moléculaire |
C19H12ClN5OS2 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN5OS2/c1-10-22-23-19-25(10)24-18(28-19)11-6-8-12(9-7-11)21-17(26)16-15(20)13-4-2-3-5-14(13)27-16/h2-9H,1H3,(H,21,26) |
Clé InChI |
OCCQMWREZFQWSS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)